trans-Resveratrol 4'-O-glucuronide
Description
Significance as a Major Metabolite of trans-Resveratrol
Following oral consumption of trans-resveratrol, very little of the parent compound reaches the systemic circulation unchanged. nih.govyoutube.com Instead, it is swiftly converted into its glucuronide and sulfate (B86663) conjugates. nih.govnih.gov Pharmacokinetic studies in both humans and animals have consistently shown that the plasma concentrations of resveratrol (B1683913) metabolites, particularly glucuronides, are significantly higher—by as much as three- to eightfold—than resveratrol itself. nih.govbioperine.jp
The primary pathway for this transformation is glucuronidation, a phase II metabolic reaction catalyzed by UDP-glucuronosyltransferase (UGT) enzymes. sigmaaldrich.comcaymanchem.com Specifically, the UGT1A9 isoform is responsible for conjugating glucuronic acid to the 4'-hydroxyl group of trans-resveratrol, forming trans-resveratrol 4'-O-glucuronide. sigmaaldrich.comcaymanchem.com This process increases the water solubility of resveratrol, facilitating its excretion from the body. oup.com The prevalence of this compound and other metabolites in the bloodstream has led researchers to question whether the biological effects attributed to resveratrol are, in fact, mediated by these derivatives. nih.gov
Table 1: Key Metabolic Data for trans-Resveratrol and its Glucuronide Metabolite
| Compound | Typical Plasma Concentration after Oral Resveratrol Intake | Key Metabolic Enzyme |
|---|---|---|
| trans-Resveratrol | Low | UDP-glucuronosyltransferases (UGTs) |
| This compound | High | UGT1A9 |
Biological Relevance of Metabolites Beyond the Parent Compound
There is a growing body of evidence suggesting that the metabolites of dietary polyphenols are not merely inactive waste products. rsc.org In fact, these compounds can possess their own distinct biological activities, which may differ from or even surpass those of the original molecule. nih.govnih.gov This has prompted a shift in research focus towards evaluating the bioactivity of metabolites like this compound.
In vitro studies have begun to explore the potential biological effects of this compound. For instance, research indicates that it may play a role in reducing fat accumulation in liver cells. medchemexpress.com Some studies suggest that this metabolite can inhibit the growth of human adenocarcinoma Caco-2 cells with greater potency than resveratrol itself. sigmaaldrich.com Furthermore, it has been proposed that the anticancer effects of this compound could be mediated through the activation of adenosine (B11128) receptors on cancer cells, leading to apoptosis. sigmaaldrich.com
While research is still in its early stages, these findings underscore the importance of considering the metabolic fate of stilbenoids when evaluating their potential health benefits. The biological activities of major metabolites such as this compound may be a crucial piece of the puzzle in understanding the in vivo effects of trans-resveratrol. nih.gov
Table 2: Investigated In Vitro Biological Activities of this compound
| Biological Activity | Cell Model | Finding |
|---|---|---|
| Anti-fat accumulation | AML12 hepatocytes | Partially prevents triglyceride accumulation and reduces FATP2 expression. medchemexpress.com |
| Anticancer | Human adenocarcinoma Caco-2 cells | More potent than resveratrol in inhibiting cell growth. sigmaaldrich.com |
| Apoptosis induction | Human colon cancer cells | Acts as an agonist of the adenosine A3 receptor, triggering apoptosis at high concentrations. sigmaaldrich.com |
Structure
3D Structure
Properties
Molecular Formula |
C20H20O9 |
|---|---|
Molecular Weight |
404.4 g/mol |
IUPAC Name |
(2S,3S,4S,5R,6S)-6-[4-[(E)-2-(3,5-dihydroxyphenyl)ethenyl]phenoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid |
InChI |
InChI=1S/C20H20O9/c21-12-7-11(8-13(22)9-12)2-1-10-3-5-14(6-4-10)28-20-17(25)15(23)16(24)18(29-20)19(26)27/h1-9,15-18,20-25H,(H,26,27)/b2-1+/t15-,16-,17+,18-,20+/m0/s1 |
InChI Key |
CDEBVTGYVFHDMA-OTPOQTMVSA-N |
SMILES |
C1=CC(=CC=C1C=CC2=CC(=CC(=C2)O)O)OC3C(C(C(C(O3)C(=O)O)O)O)O |
Isomeric SMILES |
C1=CC(=CC=C1/C=C/C2=CC(=CC(=C2)O)O)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)C(=O)O)O)O)O |
Canonical SMILES |
C1=CC(=CC=C1C=CC2=CC(=CC(=C2)O)O)OC3C(C(C(C(O3)C(=O)O)O)O)O |
Synonyms |
esveratrol-3-O-glucuronide resveratrol-4'-O-glucuronide |
Origin of Product |
United States |
Formation and Enzymatic Biotransformation of Trans Resveratrol 4 O Glucuronide
Enzymatic Formation Pathways
The enzymatic machinery responsible for the glucuronidation of trans-resveratrol belongs to the superfamily of UDP-glucuronosyltransferases (UGTs). These enzymes play a crucial role in the metabolism of a wide array of substances, including drugs, dietary compounds, and endogenous molecules. tandfonline.comyoutube.com
UGTs catalyze the transfer of glucuronic acid from the activated form, uridine (B1682114) 5'-diphospho-glucuronic acid (UDPGA), to a substrate, in this case, trans-resveratrol. This conjugation reaction is a key step in the Phase II metabolism of xenobiotics. youtube.com The formation of trans-resveratrol 4'-O-glucuronide is a specific outcome of this enzymatic process, occurring at the 4'-hydroxyl group of the trans-resveratrol molecule. nih.govcaymanchem.combertin-bioreagent.com
| UGT Isoform | Primary Product | Reference |
| UGT1A9 | This compound | nih.govcaymanchem.combertin-bioreagent.comsigmaaldrich.com |
| UGT1A1 | trans-Resveratrol 3-O-glucuronide | nih.govnih.gov |
| UGT1A10 | Minor contributor to resveratrol (B1683913) glucuronidation | nih.govnih.gov |
| UGT1A8 | Active in glucuronidating trans-resveratrol | nih.govnih.gov |
Tissue-Specific Glucuronidation and Metabolic Sites
The glucuronidation of trans-resveratrol is not confined to a single organ but occurs in various tissues throughout the body, with the intestine and liver being the primary sites.
The gastrointestinal tract plays a significant role in the first-pass metabolism of trans-resveratrol. nih.govnih.govnutritionfacts.org Studies using human intestinal and liver microsomes have demonstrated that both tissues actively form this compound. nih.govoup.com Notably, the rate of glucuronide formation can be up to 10 times higher in intestinal microsomes compared to liver microsomes, highlighting the gut's substantial contribution to resveratrol metabolism. nih.govoup.com The high expression of UGTs in the intestine facilitates this extensive metabolism. nih.govnih.gov
Beyond the liver and intestine, other tissues contribute to the metabolism of trans-resveratrol. In vitro studies with mouse and human lung fractions have confirmed the pulmonary metabolism of resveratrol, with the formation of glucuronide conjugates. nih.gov While the parent compound may be found in higher concentrations than its metabolites in tissues like the brain, the potential for local metabolism exists. nih.gov For instance, research suggests that resveratrol can protect astrocytes, a type of glial cell in the brain, from injury. nih.gov The expression of UGTs in the olfactory mucosa also points to its potential role as a site of extrahepatic metabolism. wikipedia.org
Enzyme Kinetic Profiles of this compound Formation
The formation of this compound exhibits complex enzyme kinetics that can vary depending on the specific UGT isoform and the tissue source. Atypical kinetic profiles, such as substrate inhibition and biphasic kinetics, have been observed. nih.gov
For instance, the formation of this compound in human liver microsomes has shown a biphasic kinetic profile, while in intestinal microsomes, it follows a substrate inhibition model. nih.gov In studies with recombinant UGT1A9, the enzyme predominantly responsible for its formation, the kinetics have been described by the Hill equation, suggesting cooperative binding. nih.gov The Michaelis constant (Km), a measure of the substrate concentration at which the reaction rate is half of the maximum velocity (Vmax), for the formation of this compound by UGT1A9 has been reported to be 365 µM. nih.govoup.com In another study focusing on the cis-isomer, UGT1A9 was found to catalyze cis-resveratrol (B22520) 4'-O-glucuronide formation with a Vmax of 0.33 ± 0.015 nmol/min/mg and a Km of 537.8 ± 67.8 µM. tandfonline.comnih.gov
| Enzyme Source | Kinetic Model | Km (µM) | Vmax (nmol/min/mg) | Reference |
| Human Liver Microsomes (trans-R4'G) | Biphasic | - | 0.45 ± 0.01 | nih.gov |
| Human Intestinal Microsomes (trans-R4'G) | Substrate Inhibition | - | 8.9 ± 0.14 | nih.gov |
| Recombinant UGT1A9 (trans-R4'G) | Hill Kinetics | 365 | - | nih.govnih.govoup.com |
| Recombinant UGT1A9 (cis-R4'G) | Michaelis-Menten | 537.8 ± 67.8 | 0.33 ± 0.015 | tandfonline.comnih.gov |
Michaelis-Menten Kinetics
In certain biological systems, the formation of this compound can be described by Michaelis-Menten kinetics. This model assumes that the enzyme and substrate reversibly bind to form an enzyme-substrate complex, which then irreversibly breaks down to form the product and release the enzyme.
Studies using human liver microsomes (HLMs) have demonstrated that the formation of this compound can follow Michaelis-Menten kinetics. For instance, kinetic analyses with female HLMs showed a clear Michaelis-Menten profile. nih.gov The kinetic parameters, the Michaelis constant (KM) and the maximum reaction velocity (Vmax), have been determined in these systems.
Kinetic Parameters for this compound Formation in Human Liver Microsomes
| Enzyme Source | KM (μM) | Vmax (nmol/min/mg protein) | Catalytic Efficiency (Vmax/KM) |
|---|---|---|---|
| Female HLMs | Data not specified | Data not specified | ~3-fold higher than male HLMs |
| Male HLMs | Data not specified | Data not specified | Data not specified |
Data derived from a study comparing glucuronidation activity between genders. Specific values for KM and Vmax were not provided in the excerpt, but the relative catalytic efficiency was noted. nih.gov
Substrate Inhibition Kinetics
In some instances, the enzymatic formation of this compound exhibits substrate inhibition. This phenomenon occurs when the substrate, at high concentrations, binds to the enzyme in a non-productive manner, leading to a decrease in the reaction rate.
The kinetic profile for the formation of this compound shows substrate inhibition with the UGT1A1 and UGT1A10 isoforms. nih.govresearchgate.net This suggests that at elevated concentrations of trans-resveratrol, the efficiency of these particular enzymes in producing the 4'-O-glucuronide metabolite diminishes. In human intestinal microsomes, the formation of this glucuronide also follows a substrate inhibition model. nih.govresearchgate.net
Enzymes Exhibiting Substrate Inhibition for this compound Formation
| Enzyme/Tissue Source | Kinetic Model |
|---|---|
| UGT1A1 | Substrate Inhibition |
| UGT1A10 | Substrate Inhibition |
| Human Intestinal Microsomes | Substrate Inhibition |
This table summarizes the findings that certain UGT isoforms and tissue preparations display substrate inhibition kinetics for the formation of this compound. nih.govresearchgate.net
Hill Kinetics and Cooperative Binding
A more complex kinetic behavior observed for the formation of this compound is Hill kinetics, which is indicative of cooperative binding. This occurs when the binding of one substrate molecule to a multi-subunit enzyme influences the binding of subsequent substrate molecules. A Hill coefficient (nH) greater than 1 signifies positive cooperativity, where the binding of the first substrate molecule increases the enzyme's affinity for further substrate molecules, often resulting in a sigmoidal reaction curve. khanacademy.org
The formation of this compound by the UGT1A9 isoform is a prime example of Hill kinetics. nih.govresearchgate.net This suggests that UGT1A9 possesses multiple substrate binding sites, and the initial binding of a trans-resveratrol molecule facilitates the binding of others, leading to a sharp increase in reaction velocity over a narrow range of substrate concentrations. In contrast to the substrate inhibition seen with UGT1A1 and UGT1A10, UGT1A9's cooperative binding mechanism highlights the diverse regulatory strategies employed by different UGT isoforms in metabolizing the same substrate. nih.govresearchgate.net Biphasic kinetics, which can be a manifestation of complex allosteric regulation, have also been observed for the formation of this metabolite in human liver microsomes. nih.govresearchgate.net
Kinetic Profile of UGT1A9 in this compound Formation
| Enzyme | Kinetic Model | Key Feature |
|---|---|---|
| UGT1A9 | Hill Kinetics | Positive Cooperative Binding |
This table illustrates the unique kinetic behavior of the UGT1A9 isoform in the glucuronidation of trans-resveratrol to form the 4'-O-glucuronide. nih.govresearchgate.net
Metabolic Pathways and Disposition of Trans Resveratrol 4 O Glucuronide
Cellular Efflux Mechanisms and Transporter Involvement
Following its formation through phase II metabolism, the disposition and elimination of trans-resveratrol 4'-O-glucuronide are heavily reliant on cellular efflux mechanisms mediated by specific transporter proteins. These transporters are critical in moving the glucuronidated conjugate out of cells and into circulation for eventual excretion.
The ATP-binding cassette (ABC) superfamily of transporters plays a pivotal role in the efflux of resveratrol (B1683913) conjugates from cells. nih.gov These proteins are strategically located on the apical membranes of cells in the intestine and liver, facilitating the secretion of metabolites into the intestinal lumen or bile. nih.gov Key members of this family involved in the transport of resveratrol glucuronides include Multidrug Resistance-Associated Protein 2 (MRP2) and Breast Cancer Resistance Protein (BCRP). nih.gov
Research has demonstrated that both MRP2 and BCRP are responsible for the efflux of resveratrol's phase II metabolites. nih.gov For instance, studies using Mrp2-deficient rats have identified Mrp2 as the primary transporter for the canalicular efflux of resveratrol-3-O-glucuronide into the bile. nih.gov Further investigations have shown that inhibiting these transporters can significantly alter the disposition of resveratrol conjugates. Co-administration of curcumin, an inhibitor of both MRP2 and BCRP, led to a four-fold increase in the area under the curve (AUC) of resveratrol glucuronide in wild-type mice, indicating a substantial reduction in its clearance. nih.gov
In addition to MRP2 and BCRP, Multidrug Resistance-Associated Protein 4 (MRP4) has been identified as a participant in the cellular excretion of both resveratrol-3-O-glucuronide (R3G) and resveratrol-4'-O-glucuronide (R4'G). nih.gov Studies using UGT1A1-overexpressing HeLa cells revealed that silencing MRP4 with short-hairpin RNA resulted in a significant decrease in glucuronide excretion and a corresponding increase in intracellular accumulation. nih.gov A cellular pharmacokinetic model estimated that MRP4 is responsible for a large portion—specifically 43%-46%—of the total excretion of these glucuronides from the cells. nih.gov The efflux of these glucuronides was found to be a nonsaturable process, as the excretion rate was linearly related to the intracellular conjugate levels. nih.gov
Table 1: ABC Transporters Involved in Resveratrol Glucuronide Efflux
| Transporter | Alias | Location | Role in Efflux of Resveratrol Glucuronides | Citation |
| MRP2 | ABCC2 | Apical membrane of hepatocytes and enterocytes | Mediates canalicular efflux of resveratrol glucuronides into bile and intestinal lumen. | nih.gov |
| BCRP | ABCG2 | Apical membrane of hepatocytes and enterocytes | Facilitates efflux of resveratrol conjugates; inhibition increases plasma levels of glucuronides. | nih.gov |
| MRP4 | ABCC4 | Basolateral membrane | Participates significantly in the cellular excretion of both R3G and R4'G. | nih.gov |
Interspecies Variations in Glucuronidation and Disposition Patterns
Significant interspecies differences exist in the metabolic pathways of trans-resveratrol, particularly in the process of glucuronidation. nih.govjst.go.jp The specific position on the resveratrol molecule where the glucuronic acid moiety is attached, and the efficiency of this conjugation, vary notably between species. nih.govjst.go.jp
Studies comparing liver microsomes from humans, dogs, mice, and rats have revealed distinct patterns in the formation of resveratrol glucuronides. nih.govjst.go.jp In mouse and rat liver microsomes, resveratrol is almost exclusively conjugated at the 3-hydroxyl position, forming resveratrol-3-O-glucuronide (R3G). nih.govjst.go.jp In contrast, liver microsomes from both humans and dogs produce a mixture of both R3G and trans-resveratrol-4'-O-glucuronide (R4'G), with a typical ratio of approximately 5:1 (R3G:R4'G). nih.govjst.go.jp
The enzyme kinetics of glucuronide formation also differ across species. In human and dog microsomes, the formation of R4'G follows standard Michaelis-Menten kinetics. nih.govjst.go.jp However, in mouse and rat microsomes, the formation of both R3G and R4'G exhibits auto-activation kinetics. nih.govjst.go.jp These findings highlight that rodents primarily produce one major glucuronide (R3G), while humans and dogs produce both isomers, making the dog a more comparable animal model to humans for studying resveratrol's glucuronidation. nih.govjst.go.jp Further research has also pointed to potential gender differences in stilbene (B7821643) metabolism, with studies on human liver microsomes showing that females exhibit a higher catalytic efficiency for the formation of RES-4'-O-Gluc than males. nih.gov Additionally, marked interspecies variation has been observed in the pulmonary metabolism of resveratrol; mouse lung fractions produce both sulfate (B86663) and glucuronide conjugates, whereas human lung fractions yield only the sulfate conjugate. nih.gov
Table 2: Interspecies Comparison of Resveratrol Glucuronidation
| Species | Primary Glucuronidation Site(s) | Kinetic Profile for R4'G Formation | Notes | Citation |
| Human | Position 3 and 4' (Ratio R3G:R4'G = 5:1) | Michaelis-Menten kinetics | Females may have higher catalytic efficiency for R4'G formation than males. | nih.govjst.go.jpnih.gov |
| Dog | Position 3 and 4' (Ratio R3G:R4'G = 5:1) | Michaelis-Menten kinetics | Considered the closest animal model to humans for resveratrol glucuronidation. | nih.govjst.go.jp |
| Mouse | Almost exclusively at Position 3 | Auto-activation kinetics | Rodent models differ significantly from humans in glucuronidation patterns. | nih.govjst.go.jp |
| Rat | Almost exclusively at Position 3 | Auto-activation kinetics | Undergoes extensive first-pass glucuronidation and enterohepatic recirculation. | nih.govjst.go.jpnih.gov |
Stability and Isomerization in Aqueous Solutions and Biological Milieu
The stability of resveratrol metabolites is a critical factor influencing their biological presence and activity. The parent compound, trans-resveratrol, is known to be unstable under certain conditions, such as alkaline pH (above 6.8) and exposure to light, where it can undergo degradation and isomerization to the cis-isomer. nih.govresearchgate.net
Recent studies focusing on the aqueous stability of resveratrol's monoglucuronides have revealed remarkable differences between the two primary isomers, R3G and R4'G. rsc.orgresearchgate.net The 4'-O-glucuronide (R4'G) demonstrates significantly greater stability compared to its 3-O-glucuronide (R3G) counterpart. rsc.orgresearchgate.net
Specifically, trans-resveratrol-3-O-glucuronide undergoes a ready E/Z (trans/cis) isomerization in aqueous solution. rsc.orgresearchgate.net This isomerization is proposed to occur via a mechanism involving the free 4'-hydroxyl group, which is not present in the 4'-O-glucuronide. rsc.org In contrast, trans-resveratrol-4'-O-glucuronide shows essentially no E/Z isomerization even after extended periods (120 hours) in aqueous solution. researchgate.net This enhanced stability of the 4'-O-glucuronide is a key physicochemical property, suggesting it persists in its trans-configuration within biological systems, which may have implications for its disposition and potential biological actions. rsc.orgresearchgate.net
Analytical Methodologies for Characterization and Quantification of Trans Resveratrol 4 O Glucuronide
Chromatographic Separation Techniques
Chromatographic methods are essential for separating trans-resveratrol 4'-O-glucuronide from its parent compound, other metabolites, and endogenous components in complex biological samples like plasma and urine. This separation is crucial for accurate quantification and unambiguous identification.
High-Performance Liquid Chromatography (HPLC) is a widely used technique for the analysis of resveratrol (B1683913) and its metabolites. nih.gov Reversed-phase chromatography is the most common approach, utilizing a nonpolar stationary phase (like C18) and a polar mobile phase. nih.govnih.gov The separation is achieved by gradient elution, where the composition of the mobile phase is altered during the analytical run to effectively resolve compounds with different polarities. nih.gov
For instance, a validated HPLC method for determining resveratrol and its metabolites in dog plasma employed a C18 column (30 × 2.0 mm) with a mobile phase consisting of 0.1% (v/v) formic acid in water (solvent A) and 0.1% (v/v) formic acid in acetonitrile (B52724) (solvent B). nih.govnih.gov In this system, with a total run time of 12 minutes, resveratrol glucuronide had a retention time of approximately 4.0 minutes. nih.gov Another HPLC method developed for human plasma and urine analysis also successfully resolved six major conjugated metabolites using a gradient formed from ammonium (B1175870) acetate (B1210297) and methanol (B129727). nih.gov
Table 1: Example of HPLC Conditions for this compound Analysis
| Parameter | Condition |
| Stationary Phase | C18 column (30 × 2.0 mm) |
| Mobile Phase A | 0.1% (v/v) formic acid in water |
| Mobile Phase B | 0.1% (v/v) formic acid in acetonitrile |
| Flow Rate | 0.25 mL/min |
| Detection | UV or Mass Spectrometry |
| Retention Time | ~4.0 minutes |
| Total Run Time | 12 minutes |
Ultra-High Performance Liquid Chromatography (UHPLC) offers significant advantages over traditional HPLC, including higher resolution, increased sensitivity, and faster analysis times. This is achieved by using columns with smaller particle sizes (<2 µm). A study quantifying trans-resveratrol and its metabolites in human plasma utilized a reverse-phase UHPLC system coupled to a high-resolution mass spectrometer. nih.gov This method allowed for the successful separation and quantification of 11 different resveratrol metabolites, including trans-resveratrol-4'-O-β-d-glucuronide. nih.gov The enhanced separation power of UHPLC is critical when dealing with the complex mixture of isomers and conjugates found in biological samples after resveratrol administration. nih.govresearchgate.net
Mass Spectrometry-Based Detection and Quantification
Mass spectrometry (MS) is the preferred detection technique for analyzing resveratrol glucuronides due to its high sensitivity and specificity, allowing for structural elucidation from very small sample quantities. nih.gov
Tandem mass spectrometry (MS/MS), particularly when coupled with high-resolution systems like Quadrupole-Orbitrap mass spectrometers, provides robust and reliable quantification and structural confirmation. nih.gov This technology enables the acquisition of full collision-induced dissociation spectra, which gives detailed structural information. nih.gov In a typical MS/MS experiment for quantification, known as Multiple Reaction Monitoring (MRM) or Parallel Reaction Monitoring (PRM), a specific precursor ion (the molecular ion of the analyte) is selected and fragmented to produce characteristic product ions.
For resveratrol glucuronides, the m/z transition of 403 → 227 is commonly monitored. nih.gov The precursor ion at m/z 403 corresponds to the deprotonated molecule [M-H]⁻ of the glucuronide, and the product ion at m/z 227 corresponds to the resveratrol aglycone fragment after the loss of the glucuronic acid moiety (176 Da). nih.govnih.gov This specific transition allows for highly selective detection and quantification, even in complex matrices. nih.gov
Table 2: Mass Spectrometry Parameters for this compound
| Parameter | Value | Ion Mode |
| Precursor Ion [M-H]⁻ | 403 m/z | Negative |
| Product Ion (Aglycone) | 227 m/z | Negative |
| Precursor Ion [M+H]⁺ | 405 m/z | Positive |
| Product Ion (Aglycone) | 229 m/z | Positive |
Electrospray Ionization (ESI) is the most common ionization source used for the analysis of resveratrol metabolites. nih.gov It is a soft ionization technique that generates intact molecular ions with minimal fragmentation, making it ideal for coupling with MS. Analysis of resveratrol glucuronides can be performed in both positive and negative ion modes. nih.gov
In negative ion mode, the deprotonated molecule [M-H]⁻ at m/z 403 is typically observed. nih.gov In positive ion mode, the protonated molecule [M+H]⁺ at m/z 405 can be detected. nih.gov The choice of polarity can depend on the specific instrument and the other metabolites being analyzed simultaneously. For instance, one validated method used a turbo ion spray source operating in positive mode for resveratrol glucuronide and negative mode for resveratrol sulfate (B86663). nih.govnih.gov
Bioanalytical Method Validation Parameters
To ensure the reliability of analytical data for pharmacokinetic or other studies, the developed methods must be rigorously validated according to regulatory guidelines. nih.govnih.gov Validation assesses several key performance characteristics.
Linearity : The method should demonstrate a linear relationship between the analyte concentration and the instrument response over a defined range. For resveratrol glucuronide, a linear calibration curve was established in the range of 5 to 1000 ng/mL in dog plasma. nih.govnih.gov Another study reported linearity from 4.4 to 3289.5 nmol/L. nih.gov
Accuracy and Precision : Accuracy refers to how close the measured value is to the true value, while precision measures the reproducibility of the results. Validated methods report accuracy for resveratrol glucuronide between 90% and 112% of the true value, with a precision (expressed as relative standard deviation, %RSD) of 9% or less. nih.govnih.gov Inter- and intra-day precision is typically required to be below 15%. nih.gov
Recovery : This parameter measures the efficiency of the sample extraction process. For resveratrol glucuronide, the average recovery from plasma using protein precipitation was found to be between 73% and 77%. nih.gov
Selectivity and Specificity : The method must be able to unequivocally measure the analyte in the presence of other components, such as metabolites, impurities, and matrix components. nih.gov The use of MS/MS provides high selectivity. nih.gov
Limit of Quantification (LLOQ) : This is the lowest concentration of the analyte that can be reliably quantified with acceptable accuracy and precision. For resveratrol glucuronide, an LLOQ of 5 ng/mL has been reported. nih.gov
Table 3: Bioanalytical Method Validation Summary for Resveratrol Glucuronide Analysis
| Parameter | Reported Value/Range |
| Linearity Range | 5 - 1000 ng/mL |
| Accuracy | 90 - 112% |
| Precision (%RSD) | ≤ 9% |
| Extraction Recovery | 73 - 77% |
| Lower Limit of Quantification (LLOQ) | 5 ng/mL |
Specificity and Selectivity
Specificity and selectivity are paramount in analytical methods to ensure that the analyte of interest, in this case, this compound, is distinguished from other components in the sample matrix. In the analysis of biological samples, which are inherently complex, the ability to selectively detect and quantify the target compound without interference from endogenous substances or other metabolites is critical.
High-performance liquid chromatography (HPLC) coupled with various detectors is a widely used technique. nih.govresearchgate.net For instance, a reversed-phase HPLC method with UV detection at 325 nm has been developed to separate and identify resveratrol and its major conjugated metabolites in human plasma and urine. nih.gov The chromatographic conditions, including the stationary phase (e.g., Waters Atlantis C18) and a gradient mobile phase of ammonium acetate and methanol with isopropanol, are optimized to achieve separation of the analytes. nih.gov Under specific UV-HPLC conditions, the retention time for resveratrol was 18.6 minutes, and no endogenous peaks from plasma or urine were found to co-elute with it. nih.gov
The use of tandem mass spectrometry (MS/MS) significantly enhances selectivity. By monitoring specific precursor-to-product ion transitions, the method can selectively detect the target analyte even in the presence of compounds with similar chromatographic behavior. For example, in an LC-MS/MS method for dog plasma, a turbo ion spray source was operated in positive mode for resveratrol glucuronide, ensuring high specificity. nih.govresearchgate.net Furthermore, the application of a quadrupole-orbitrap mass spectrometer provides high-resolution mass measurements and full collision-induced dissociation spectra, which aids in the structural characterization and ensures the specificity and selectivity of the quantification. nih.gov The development of methods that can directly quantify resveratrol monosulfates and monoglucuronides without prior enzymatic hydrolysis further underscores the specificity achievable with modern analytical instrumentation. nih.gov
Accuracy and Precision
The accuracy of an analytical method refers to the closeness of the measured value to the true value, while precision represents the degree of agreement among a series of measurements. Both are fundamental for reliable quantification.
For this compound, validated LC-MS/MS methods have demonstrated high accuracy and precision. In a study analyzing dog plasma, the method's accuracy for resveratrol and its glucuronide was reported to be within 90% to 112% of the true value. nih.govresearchgate.net The precision, expressed as the relative standard deviation (%RSD), was 9% or less for all validation experiments, including quality control (QC) samples at various concentrations. nih.govresearchgate.net The between-run precision for back-calculated calibrator concentrations was in the range of 1% to 8%. nih.gov Similarly, another HPLC method reported a coefficient of variation for both intra- and inter-day analysis of less than 10%. nih.gov
The accuracy and precision are typically evaluated by analyzing QC samples at low, medium, and high concentrations within the calibration range. For example, in one study, six replicate QC samples were prepared in blank dog plasma at 4000 ng/mL for resveratrol and its glucuronide and diluted five-fold to assess the impact of sample dilution on accuracy and precision. nih.gov
Table 1: Accuracy and Precision Data for this compound Analysis in Dog Plasma
| Analyte | Concentration (ng/mL) | Accuracy (% of True Value) | Precision (%RSD) |
| Resveratrol Glucuronide | Low QC | 90 - 112 | ≤ 9 |
| Resveratrol Glucuronide | Mid QC | 90 - 112 | ≤ 9 |
| Resveratrol Glucuronide | High QC | 90 - 112 | ≤ 9 |
This table is a representation of typical accuracy and precision data reported in validation studies. nih.govresearchgate.net
Sensitivity and Matrix Effect in Biological Samples
The sensitivity of an analytical method is defined by its limit of detection (LOD) and limit of quantitation (LOQ). The LOD is the lowest concentration of an analyte that can be reliably detected, while the LOQ is the lowest concentration that can be quantitatively determined with acceptable accuracy and precision. For pharmacokinetic studies, where concentrations of metabolites can be very low, high sensitivity is essential.
LC-MS/MS methods have achieved low limits of quantitation for this compound. For instance, a validated method for dog plasma had a linear calibration curve from 5 to 1000 ng/mL for resveratrol and its glucuronide. nih.govresearchgate.net Another HPLC-UV method demonstrated a limit of quantitation of 5 ng/mL in both human plasma and urine, with a limit of detection of 2.0 ng/mL in both matrices. nih.gov
The matrix effect is a significant challenge in bioanalysis, where co-eluting endogenous components can suppress or enhance the ionization of the analyte, leading to inaccurate quantification. This effect is particularly pronounced in electrospray ionization (ESI), which is commonly used in LC-MS/MS. To mitigate the matrix effect, various strategies are employed, including efficient sample preparation techniques like protein precipitation or solid-phase extraction, and the use of stable isotope-labeled internal standards. medchemexpress.com In one study, a comparison of peak areas from analytes in the reconstitution solvent to those in the sample matrix showed no significant matrix ion suppression for resveratrol and its metabolites. nih.gov
Application in Biological Matrix Analysis (Non-Human)
The developed and validated analytical methods are crucial for studying the pharmacokinetics and metabolism of trans-resveratrol in various non-human biological matrices.
Detection in Plasma and Urine Samples
Numerous studies have successfully applied these analytical methods to detect and quantify this compound in the plasma and urine of different animal models. nih.govresearchgate.net
In a preclinical toxicology study in beagle dogs, an LC-MS/MS method was used to determine the plasma levels of resveratrol and its glucuronide and sulfate conjugates after oral administration. nih.gov Blood samples were collected at multiple time points to construct pharmacokinetic profiles. nih.gov The results showed that resveratrol glucuronide was a major circulating metabolite, with mean molecular-weight adjusted ratios of resveratrol glucuronide to resveratrol for the area under the plasma concentration-time curve (AUC) ranging from 1 to 9. nih.gov
Similarly, HPLC methods with UV detection have been employed to analyze resveratrol and its metabolites in rat plasma and tissues. nih.gov These methods allow for the quantification of the parent compound and its conjugated forms, providing insights into the extent of its metabolism. nih.gov
Analysis in Tissue and Cellular Homogenates
Beyond plasma and urine, understanding the distribution of trans-resveratrol and its metabolites in various tissues and cells is essential for elucidating their mechanisms of action. Analytical methods have been adapted for the analysis of tissue and cellular homogenates.
For example, the glucuronidation of cis- and trans-resveratrol was investigated in rat brain, cultured astrocytes, and olfactory mucosa. nih.gov Tissue homogenates and microsomes were incubated with the resveratrol isomers, and the resulting glucuronides were separated and quantified by HPLC. nih.gov This research revealed that brain tissue can form resveratrol glucuronides, with trans-resveratrol 3-O-glucuronide being the main product. nih.gov Interestingly, no 4'-O-glucuronide was detected in the brain in this particular study. nih.gov In astrocytes, only the 3-O-glucuronides of both cis- and trans-resveratrol were detected. nih.gov
The development of sensitive bioanalytical assays has also been applied to the pharmacokinetic evaluation of resveratrol and its monoconjugates in C57BL mice, allowing for the direct quantification of these metabolites in vivo. nih.gov These studies are critical for understanding the disposition of resveratrol and its major metabolites in different biological compartments. nih.gov
Biological Activities and Molecular Mechanisms of Trans Resveratrol 4 O Glucuronide in Vitro and Non Human in Vivo Studies
Modulation of Lipid Metabolism and Adipogenesis
Studies in cellular models indicate that trans-resveratrol 4'-O-glucuronide plays a role in regulating the processes of fat cell development (adipogenesis) and fat synthesis (lipogenesis).
Effects on Adipocyte Differentiation and Lipid Accumulation
In vitro investigations using 3T3-L1 pre-adipocytes, a common model for studying fat cell formation, have shown that this compound can interfere with adipocyte differentiation and the subsequent accumulation of lipids.
One study found that this metabolite effectively reduces the triacylglycerol content in developing 3T3-L1 pre-adipocytes. nih.gov Further research confirmed that trans-resveratrol-4′-O-glucuronide (R4G) diminishes lipid accumulation in both premature and mature 3T3-L1 adipocytes. nih.gov The mechanism appears to involve the early stages of adipogenesis, as the metabolite was shown to decrease the mRNA levels of C/EBPβ, a key early transcription factor in the differentiation process. nih.gov In contrast to its parent compound, resveratrol (B1683913), which has been shown to influence the expression and activity of Hormone-sensitive lipase (B570770) (HSL), specific data on the direct effects of this compound on HSL expression is less defined in the available literature. nih.govwikipedia.org
Table 1: Effects of this compound on Adipocytes
| Cell Line | Observed Effect | Molecular Target/Mechanism | Source |
|---|---|---|---|
| 3T3-L1 Pre-adipocytes | Reduced triacylglycerol content | Inhibition of lipid accumulation | nih.gov |
| Premature 3T3-L1 Adipocytes | Reduced lipid accumulation | Decreased C/EBPβ mRNA levels | nih.gov |
| Mature 3T3-L1 Adipocytes | Reduced lipid accumulation | Not specified | nih.gov |
Inhibition of De Novo Lipogenesis in Hepatocytes
This compound has demonstrated the ability to counter the buildup of fat in liver cells, a condition known as steatosis. Studies using the mouse hepatocyte cell line AML12, an in vitro model for fatty liver disease, show that the metabolite can prevent lipid accumulation. nih.govnih.gov
This effect is primarily attributed to the inhibition of de novo lipogenesis, the process by which fat is newly synthesized. nih.govnih.gov Research has shown that trans-resveratrol-4′-O-glucuronide, at concentrations from 1 to 25 µM, partially prevents the accumulation of triglycerides induced by palmitic acid in AML12 hepatocytes. medchemexpress.com This action is linked to a reduction in the expression of Fatty Acid Transport Protein 2 (FATP2). medchemexpress.com These findings suggest that even though resveratrol itself has low bioavailability, its metabolites like the 4'-O-glucuronide contribute significantly to its beneficial effects on the liver. nih.gov
Cellular Proliferation and Apoptosis Modulation
The impact of this compound on cell survival and death pathways has been a key area of investigation, particularly in the context of cancer.
Impact on Cancer Cell Lines
Research has shown that this compound possesses anti-proliferative effects against various human colon cancer cell lines. nih.gov Studies have demonstrated growth inhibition in Caco-2, HCT-116, and CCL-228 cells, with IC50 values (the concentration required to inhibit growth by 50%) ranging from 9.8 to 31 μM. nih.gov Notably, against the human adenocarcinoma Caco-2 cell line, both this compound and its 3-O-glucuronide counterpart were found to be more potent inhibitors of cell growth than the parent resveratrol compound. sigmaaldrich.com
Table 2: Anti-proliferative Activity in Colon Cancer Cell Lines
| Cell Line | Compound | IC50 Value (µM) | Source |
|---|---|---|---|
| Caco-2 | This compound | 9.8 - 31 | nih.gov |
| HCT-116 | This compound | 9.8 - 31 | nih.gov |
| CCL-228 | This compound | 9.8 - 31 | nih.gov |
Activation of Specific Receptors
The anticancer mechanism of this compound is linked to its ability to interact with specific cell surface receptors. sigmaaldrich.com It acts as an agonist for the adenosine (B11128) A3 receptor. sigmaaldrich.comnih.gov The involvement of this receptor is strongly supported by evidence showing that the growth-inhibitory effects of the metabolite on colon cancer cells can be reversed by using an adenosine A3 receptor antagonist, MRS1191. nih.gov This suggests that the activation of the A3 receptor is a critical step in initiating the downstream effects that lead to reduced cell proliferation. nih.gov
Induction of Apoptosis Mechanisms
The activation of the adenosine A3 receptor by this compound ultimately triggers apoptosis, or programmed cell death, in human colon cancer cells. sigmaaldrich.com The mechanism involves halting the cell cycle, specifically causing a G1 phase arrest in Caco-2 and CCL-228 cells. nih.gov This cell cycle arrest is associated with a reduction in the levels of cyclin D1, a key protein for cell cycle progression. nih.govcapes.gov.br
Influence on Gene and Protein Expression
The biological actions of this compound are, in part, defined by its ability to modulate the expression of key genes and proteins involved in inflammatory and cellular aging processes.
Sirtuin-1 (SIRT1) Gene Expression Upregulation
Research has demonstrated that this compound can influence the expression of Sirtuin-1 (SIRT1), a protein crucial for regulating cellular processes, including inflammation. In a study involving lipopolysaccharide (LPS)-stimulated U-937 macrophages, treatment with 1 μM of this compound for six hours resulted in a notable upregulation of SIRT1 mRNA. nih.govacs.org Specifically, the expression of SIRT1 mRNA increased by 22.8% (± 16.9%), indicating a potential anti-inflammatory property of this metabolite. nih.gov This effect was comparable to that of another glucuronidated metabolite, resveratrol-3-O-glucuronide. nih.gov
Table 1: Effect of this compound on SIRT1 mRNA Expression in LPS-Stimulated U-937 Macrophages
| Compound | Concentration | Treatment Duration | Cell Model | Change in SIRT1 mRNA Expression (%) |
|---|
Chemokine Regulation (e.g., MCP-1, IL-8, MIP-1b) in Immune Cell Models (e.g., U-937 Macrophages)
The regulatory effects of this compound extend to chemokines, which are signaling proteins that mediate immune cell migration. In studies using LPS-activated U-937 macrophages as a model for inflammation, this compound exhibited differential effects on various chemokines. nih.gov
After a six-hour treatment, the compound was found to up-regulate the mRNA of Macrophage Inflammatory Protein-1b (MIP-1b) by 24.5% (± 14.8%). nih.govacs.org In contrast, it did not significantly affect the mRNA levels of Monocyte Chemoattractant Protein-1 (MCP-1) or the protein release of Interleukin-8 (IL-8) and MIP-1b under the tested conditions. nih.gov Furthermore, this compound, along with resveratrol-3-O-glucuronide, was shown to down-regulate the CXCR2 surface protein, a receptor for IL-8. nih.govacs.org
Table 2: Chemokine Regulation by this compound in LPS-Stimulated U-937 Macrophages
| Analyte | Treatment Duration | Effect | Magnitude of Change (%) |
|---|---|---|---|
| MIP-1b (mRNA) | 6 hours | Upregulation | +24.5 ± 14.8 |
Antioxidant and DNA Protective Effects
The capacity of this compound to protect against cellular damage has been a key area of investigation.
Effects on Endothelial Function in Cellular Models (e.g., eNOS Activity, NO Release, ROS Levels)
The influence of resveratrol metabolites on the health of the vascular endothelium is of significant interest. However, research indicates that this compound may not share the same mechanisms of action as its parent compound, resveratrol.
In a study utilizing endothelial EA.hy926 cells, this compound was evaluated for its effects on key markers of endothelial function. nih.gov The results showed that, unlike resveratrol, this glucuronide metabolite did not elevate the enzymatic activity of endothelial nitric oxide synthase (eNOS), nor did it increase the release of nitric oxide (NO). nih.govnih.gov Furthermore, it did not affect the levels of intracellular reactive oxygen species (ROS). nih.govnih.gov These findings from 24-hour treatments suggest that any in vivo benefits of resveratrol on endothelial function may not be directly attributable to the actions of this compound on these specific pathways. nih.gov
Table 3: Summary of Compound Names Mentioned
| Compound Name | Abbreviation |
|---|---|
| This compound | R4G |
| Resveratrol | RES |
| Resveratrol-3-O-glucuronide | R3G |
| Resveratrol-3-O-sulfate | R3S |
| Resveratrol-disulfates | RdS |
| Monocyte Chemoattractant Protein-1 | MCP-1 |
| Interleukin-8 | IL-8 |
| Macrophage Inflammatory Protein-1b | MIP-1b |
| Sirtuin-1 | SIRT1 |
| Lipopolysaccharide | LPS |
| Camptothecin | |
| Endothelial nitric oxide synthase | eNOS |
| Nitric Oxide | NO |
| Reactive Oxygen Species | ROS |
Synthetic and Biosynthetic Strategies for Trans Resveratrol 4 O Glucuronide
Chemical Synthesis Approaches
Chemical synthesis offers precise control over the production of trans-resveratrol 4'-O-glucuronide, enabling the creation of pure reference standards. Key strategies involve the careful protection and deprotection of functional groups to achieve regioselectivity.
Glucuronidation Procedures from Resveratrol (B1683913) Precursors
The direct attachment of a glucuronic acid moiety to the 4'-hydroxyl group of resveratrol is a primary challenge in the chemical synthesis of this compound. To achieve this, chemists have developed multi-step procedures starting from resveratrol or its derivatives.
One successful strategy involves a convergent synthesis that utilizes a Heck coupling reaction. acs.org This method couples an iodoaryl-O-β-D-glucuronate ester with an appropriately substituted styrene, allowing for the convenient synthesis of gram quantities of the target compound. acs.org Another established method is the trichloroacetimidate (B1259523) procedure for glucuronidation. rsc.orgrsc.org This technique involves reacting a protected resveratrol precursor, where the 3 and 5-hydroxyl groups are selectively protected (e.g., as acetates), with a protected glucuronic acid donor that has a trichloroacetimidate activating group at the anomeric position. rsc.orgrsc.org This reaction, typically promoted by a Lewis acid, forms the desired β-glucuronide bond at the 4'-position. rsc.orgrsc.org
Other approaches have included the Koenigs-Knorr reaction, which involves glucuronidation of resveratrol itself, followed by the challenging separation of the resulting isomeric mixture via preparative HPLC. rsc.org
Selective Deacylation and Anomeric Deacetylation Techniques
A critical aspect of synthesizing this compound is the strategic use of protecting groups, which often requires selective removal. Syntheses frequently start with a fully acylated resveratrol, such as resveratrol triacetate. rsc.org
Selective deacylation is necessary to free the 4'-hydroxyl group for glucuronidation while keeping the 3- and 5-hydroxyls protected. This has been achieved through both chemical and enzymatic hydrolysis. rsc.orgrsc.org For instance, enzymatic hydrolysis using lipases can selectively remove the acyl group at the 4'-position. researchgate.net Chemical methods have also been explored to achieve the necessary 3,5-diprotected intermediate. rsc.org
Furthermore, during the preparation of the glucuronic acid donor, selective deacetylation at the anomeric position is often required. A mild and effective method for this anomeric deacetylation of methyl glucuronate β-tetraacetate utilizes N-methylpiperazine to prepare the necessary hemiacetal for subsequent conversion to the trichloroacetimidate donor. rsc.orgrsc.org Final deprotection to yield the target glucuronide is typically carried out under mild basic conditions, for example, using aqueous sodium carbonate in methanol (B129727), to remove the remaining acyl protecting groups from both the resveratrol and glucuronic acid moieties. rsc.org
Enzymatic and Microbial Biosynthesis
Enzymatic and microbial methods present an alternative to chemical synthesis, often providing high regioselectivity and avoiding the need for complex protection and deprotection steps.
In Vitro Enzymatic Conversion with UGTs
The biosynthesis of this compound in vivo is primarily catalyzed by UDP-glucuronosyltransferases (UGTs). These enzymes transfer glucuronic acid from the activated sugar donor, uridine-5'-diphosphoglucuronic acid (UDPGA), to the resveratrol molecule. nih.govyoutube.com In vitro studies using human liver and intestinal microsomes have identified the specific UGT isoforms responsible for this biotransformation. oup.com
Two main monoglucuronide isomers are formed from resveratrol: resveratrol 3-O-glucuronide and resveratrol 4'-O-glucuronide. nih.gov Research has shown that UGT1A9 is the predominant enzyme responsible for the formation of resveratrol 4'-O-glucuronide. oup.comcaymanchem.com While other UGTs, such as UGT1A1, are primarily involved in the formation of the 3-O-glucuronide, UGT1A9 shows clear specificity for the 4'-position. oup.comjst.go.jp The glucuronidation process occurs in significant metabolic organs like the liver and the intestines. wikipedia.orgnih.gov
Table 1: Human UGT Isoforms Involved in Resveratrol Glucuronidation
| UGT Isoform | Primary Product(s) | Key Findings |
|---|---|---|
| UGT1A1 | Resveratrol 3-O-glucuronide | Major enzyme for 3-O-glucuronidation. nih.govoup.comresearchgate.net |
| UGT1A9 | Resveratrol 4'-O-glucuronide | Predominantly responsible for forming the 4'-O-glucuronide. oup.comcaymanchem.com |
| UGT1A7 | Resveratrol 3-O-glucuronide | Shows considerable activity at the 3-hydroxyl position. nih.gov |
| UGT1A8 | Resveratrol 3-O-glucuronide | Demonstrates activity at the 3-hydroxyl position. nih.gov |
| UGT1A10 | Active toward both isomers | Contributes to the glucuronidation of resveratrol. researchgate.net |
Exploration of Glycosyltransferases from Microorganisms for Production
Researchers are exploring glycosyltransferases (GTs) from various microorganisms as biocatalysts for the production of resveratrol glycosides. nih.gov These enzymes can offer different specificities and efficiencies compared to human UGTs.
A notable example is the UDP-glucosyltransferase YjiC from Bacillus licheniformis. nih.govresearchgate.net When this enzyme was expressed, purified, and incubated with resveratrol and UDP-glucose, it successfully produced resveratrol 4'-O-β-D-glucoside, alongside other glucosylated forms like the 3-O-glucoside and di- and tri-glucosides. researchgate.net This demonstrates the potential of microbial GTs to synthesize the target compound, although controlling the regioselectivity to favor the 4'-isomer remains a key objective. nih.govresearchgate.net
In addition to bacteria, glycosyltransferases from plants are also being investigated. For instance, candidate glycosyltransferases have been identified in resveratrol-enriched rice that are involved in converting resveratrol to its glucoside, piceid. nih.gov While this involves glucosylation rather than glucuronidation, it highlights the broader search for novel enzymes capable of modifying resveratrol.
Engineered Microbial Hosts for Enhanced Biosynthesis
Metabolic engineering of microorganisms offers a promising platform for the de novo production of valuable plant-derived compounds like resveratrol and its derivatives. researchgate.netfrontiersin.orgresearchgate.net The primary focus has been on engineering microbes such as Escherichia coli and the yeast Yarrowia lipolytica to produce resveratrol from simple carbon sources like sucrose. researchgate.netmdpi.com
The general strategy involves introducing the biosynthetic pathway for resveratrol into the microbial host. mdpi.com This typically includes genes encoding enzymes like tyrosine ammonia (B1221849) lyase (TAL), 4-coumarate-CoA ligase (4CL), and stilbene (B7821643) synthase (STS). mdpi.com Further engineering efforts aim to increase the supply of essential precursors, particularly malonyl-CoA, which is a key building block for resveratrol synthesis. mdpi.com
Once a high-titer resveratrol-producing strain is established, it can be further modified to produce glycosylated derivatives. By introducing a suitable glycosyltransferase, such as a UGT or another microbial GT, the microbially produced resveratrol can be converted into this compound within the same engineered host. An E. coli system expressing the UGT YjiC from Bacillus spp. has been used for the biosynthesis of resveratrol glucoside derivatives, demonstrating the feasibility of this consolidated approach. researchgate.net
Future Directions in Trans Resveratrol 4 O Glucuronide Research
Elucidation of Broader Biological Activities and Mechanism of Action
While initial studies have hinted at the biological relevance of resveratrol (B1683913) metabolites, a comprehensive understanding of the specific activities of trans-resveratrol 4'-O-glucuronide is still emerging. Future research will need to systematically investigate its effects across a range of biological systems and disease models.
One area of focus is its potential role in metabolic regulation. Studies have shown that trans-resveratrol-4'-O-glucuronide can increase the expression of hormone-sensitive lipase (B570770) (HSL), an enzyme involved in the breakdown of fats. nih.gov It has also been observed to reduce triacylglycerol content in adipocytes at certain concentrations. nih.gov Furthermore, in cultured hepatocytes, this metabolite has demonstrated the ability to partially prevent the accumulation of triglycerides. medchemexpress.com The mechanism appears to involve the modulation of key genes in lipid metabolism, such as fatty acid transport protein 2 (FATP2) and C/EBPβ. nih.govmedchemexpress.com
Beyond metabolism, the anti-inflammatory and antioxidant properties of this compound warrant further investigation. Research has indicated that it possesses anti-hemolysis activity comparable to its parent compound, resveratrol. nih.gov Additionally, it has shown equipotent ability to inhibit the COX-2 enzyme, a key player in inflammatory pathways. nih.gov Understanding the precise molecular targets and signaling pathways through which it exerts these effects will be crucial. For instance, while both resveratrol and its glucuronide metabolites can up-regulate SIRT-1 gene expression, a key regulator of cellular processes, the downstream consequences of this activation by the metabolite are not fully understood. nih.gov
Future studies should employ a multi-pronged approach, combining in vitro cell-based assays with in vivo animal models to delineate the specific biological activities of this compound. This will help to determine whether it acts independently, synergistically with resveratrol, or serves as a circulating reservoir that can be converted back to the parent compound at target tissues.
Development of Advanced Analytical Techniques for Comprehensive Metabolite Profiling
A significant hurdle in understanding the in vivo role of this compound has been the analytical challenge of accurately measuring it and other resveratrol metabolites in biological samples. The low bioavailability of resveratrol and its rapid conversion to various conjugated forms necessitate highly sensitive and specific analytical methods. nih.govnih.gov
Currently, liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for quantifying resveratrol and its metabolites. nih.govnih.gov However, future advancements should focus on several key areas to improve comprehensive metabolite profiling. The development of methods that can simultaneously quantify a wider array of resveratrol metabolites, including various glucuronide and sulfate (B86663) conjugates, in a single run would be highly beneficial. nih.gov This would provide a more complete picture of resveratrol metabolism and disposition.
Furthermore, improving the throughput and reducing the complexity of sample preparation are important goals. nih.gov Techniques like the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method, which has been applied to grape skin analysis, could be adapted for biological matrices to streamline the extraction process. researchgate.net The use of stable isotope-labeled internal standards, such as trans-resveratrol-4'-O-D-glucuronide-d4, is crucial for accurate quantification and should be a standard practice in future studies. medchemexpress.com
Moreover, developing analytical methods with even lower limits of detection will be essential for accurately characterizing the pharmacokinetic profiles of these metabolites, especially at physiologically relevant concentrations. This will enable researchers to better correlate circulating metabolite levels with observed biological effects in preclinical and clinical studies.
Strategies for Targeted Biosynthesis and Sustainable Production
The limited availability of pure this compound for research purposes presents a significant bottleneck. Chemical synthesis is often complex and can result in low yields. nih.govrsc.orgacs.org Therefore, developing efficient and sustainable methods for its production is a critical future direction.
Metabolic engineering and synthetic biology offer promising avenues for the targeted biosynthesis of resveratrol and its derivatives. nih.gov Microorganisms such as Saccharomyces cerevisiae and Escherichia coli can be engineered to produce resveratrol from simple carbon sources like glucose or ethanol. nih.govdtu.dk The key is to introduce and optimize the expression of the necessary biosynthetic pathway enzymes, including tyrosine ammonia-lyase, 4-coumaroyl-CoA ligase, and stilbene (B7821643) synthase. dtu.dknih.gov
To specifically produce this compound, these engineered microbial systems could be further modified to express specific UDP-glucuronosyltransferase (UGT) enzymes. bertin-bioreagent.com UGT1A9 is the primary enzyme responsible for the glucuronidation of resveratrol at the 4'-position in humans. bertin-bioreagent.comcaymanchem.com Introducing the gene for this enzyme into a resveratrol-producing microbial strain could enable the direct biosynthesis of the desired glucuronide.
Another approach involves enzymatic biocatalysis. Using purified enzymes like amylosucrase, resveratrol can be glucosylated in vitro. mdpi.com While this method can be efficient, scaling up enzyme production can be a challenge. mdpi.com Future research should focus on optimizing both in vivo microbial fermentation and in vitro enzymatic systems to achieve high-titer, cost-effective, and sustainable production of this compound. This will provide the necessary quantities of the pure compound to fuel further biological and preclinical investigations.
Comparative Studies of Metabolite Efficacy in Preclinical Models
Preclinical models of various diseases, such as non-alcoholic fatty liver disease (NAFLD), inflammatory bowel disease, and neurodegenerative conditions like Alzheimer's disease, would be highly relevant. nih.govnih.govmdpi.com For instance, in a model of NAFLD, the effects of resveratrol and its metabolites on liver histology, lipid accumulation, and inflammatory markers could be directly compared. nih.gov Similarly, in colitis models, the differential effects on gut microbiota, intestinal barrier function, and inflammation could be assessed. nih.gov
These studies should also consider the route of administration and the resulting pharmacokinetic profiles of each compound. By correlating the concentrations of the parent compound and its metabolites in plasma and target tissues with the observed biological outcomes, researchers can gain a clearer understanding of which molecule is responsible for the therapeutic effects.
The results of these comparative studies will be critical in determining whether this compound is simply a detoxification product or a bioactive molecule in its own right. This knowledge could have significant implications for the development of future therapeutic strategies, potentially leading to the use of specific resveratrol metabolites for targeted applications.
Q & A
Basic Research Questions
Q. How is trans-Resveratrol 4'-O-glucuronide identified and quantified in biological samples?
- Methodological Answer : Identification and quantification require advanced analytical techniques such as liquid chromatography-tandem mass spectrometry (LC-MS/MS) or high-performance liquid chromatography with ultraviolet or diode array detection (HPLC-UV/DAD) . Synthesized standards (e.g., trans-resveratrol-4'-O-glucuronide) are critical for calibration and validation. For example, in human plasma, free and conjugated metabolites can be distinguished using protein precipitation followed by LC-MS/MS analysis . NMR spectroscopy is also employed to confirm structural identity, particularly for novel metabolites like C/O-conjugated diglucuronides .
Q. What is the metabolic pathway leading to this compound formation?
- Methodological Answer : trans-Resveratrol undergoes Phase I oxidation (e.g., reduction to dihydroresveratrol) followed by Phase II glucuronidation via UDP-glucuronosyltransferases (UGTs). The 4'-hydroxyl group is a primary site for glucuronidation, producing trans-resveratrol-4'-O-glucuronide. In vitro models using liver or intestinal microsomes can replicate this pathway, with UGT1A1, UGT1A9, and UGT1A10 identified as key isoforms . Kinetic studies in these systems reveal atypical enzyme kinetics, such as substrate inhibition, which must be accounted for in metabolic predictions .
Q. What is the bioavailability profile of this compound in humans?
- Methodological Answer : Following oral administration, trans-resveratrol is rapidly absorbed and metabolized, with glucuronides (including the 4'-O-glucuronide) dominating plasma metabolites. Peak concentrations (Cmax) of free resveratrol are transient (<37 nM at physiological doses), while glucuronides persist longer. Bioavailability studies should include serial blood sampling (e.g., at 30 min, 1, 2, and 4 hours post-ingestion) and account for interindividual variability using HPLC or MS detection . Dietary fat content does not significantly alter absorption kinetics .
Advanced Research Questions
Q. How do enzyme kinetics influence the glucuronidation of trans-resveratrol at the 4'-position?
- Methodological Answer : UGT isoforms exhibit substrate inhibition kinetics for trans-resveratrol-4'-O-glucuronide formation, particularly in intestinal microsomes. Recombinant UGT supersome assays (e.g., UGT1A9) show biphasic or Hill kinetics, necessitating non-Michaelis-Menten modeling. Researchers should use wide concentration ranges (e.g., 1–500 µM) and fit data to models like the substrate inhibition equation or two-site cooperative binding to accurately predict in vivo clearance .
Q. What in vitro models are suitable for studying the biological effects of this compound?
- Methodological Answer : The 3T3-L1 pre-adipocyte differentiation model is widely used to assess adipogenic regulation. Cells are treated with 25 µM trans-resveratrol-4'-O-glucuronide during differentiation (days 0–8), followed by gene expression analysis (e.g., qRT-PCR for adipokines like leptin or miR-155) and protein quantification (ELISA). This model revealed that the 4'-O-glucuronide suppresses C/EBPβ expression via miR-155 modulation .
Q. How does this compound modulate microRNA expression in metabolic pathways?
- Methodological Answer : miRNA profiling (e.g., miR-155-5p) using qRT-PCR or RNA sequencing can identify regulatory mechanisms. In 3T3-L1 cells, transfection with anti-miR-155 inhibitors reverses the 4'-O-glucuronide-mediated suppression of C/EBPβ, validating functional roles. Computational tools (e.g., TargetScan) should be paired with experimental validation to link miRNA changes to adipogenic or anti-inflammatory pathways .
Q. What proportion of this compound is protein-bound in circulation?
- Methodological Answer : Protein binding can be quantified using ultrafiltration or equilibrium dialysis paired with LC-MS/MS. In humans, ~50% of sulfated and diglucuronidated resveratrol metabolites are noncovalently bound to plasma proteins, altering their bioactivity. Studies must differentiate free vs. bound fractions to assess pharmacological activity .
Q. How are synthetic standards of this compound prepared for research?
- Methodological Answer : Chemical synthesis involves regioselective glucuronidation using protected resveratrol derivatives and UDP-glucuronic acid. Enzymatic methods with recombinant UGTs (e.g., UGT1A1) are also employed. Purity (≥95%) is validated via HPLC, and structural confirmation requires NMR (e.g., HMBC for glycosidic linkage) and high-resolution MS .
Notes for Experimental Design
- Analytical Validation : Always use isotopically labeled internal standards (e.g., deuterated resveratrol) to correct for matrix effects in LC-MS/MS .
- Kinetic Modeling : Employ nonlinear regression software (e.g., GraphPad Prism) to fit atypical enzyme kinetics .
- Ethical Compliance : For human studies, obtain informed consent and IRB approval, particularly for vulnerable populations .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
